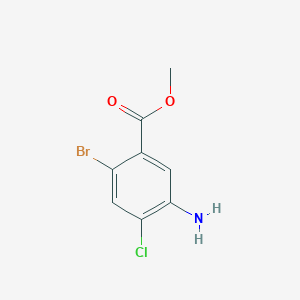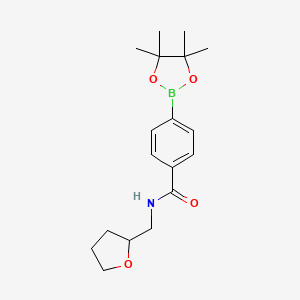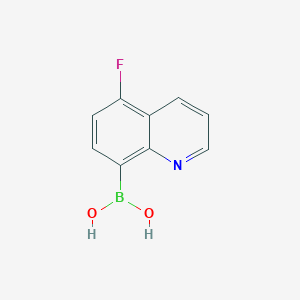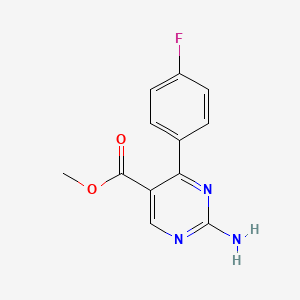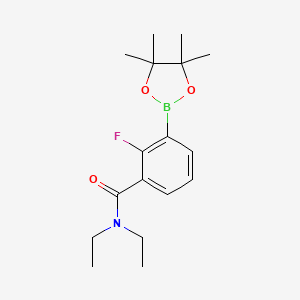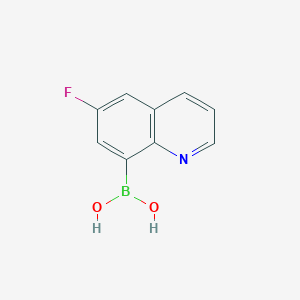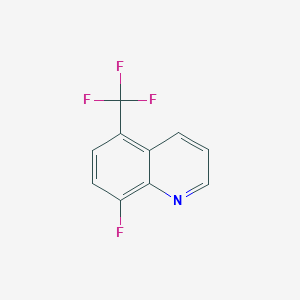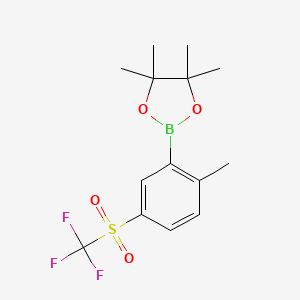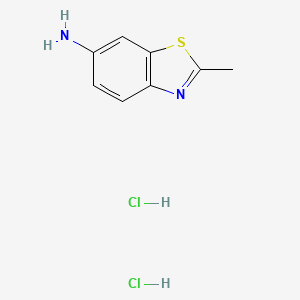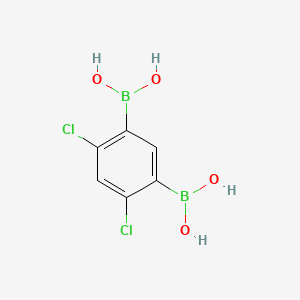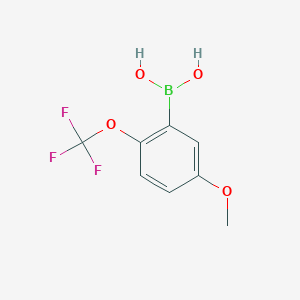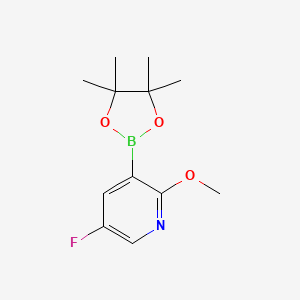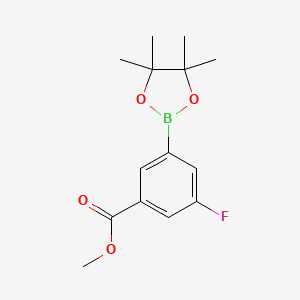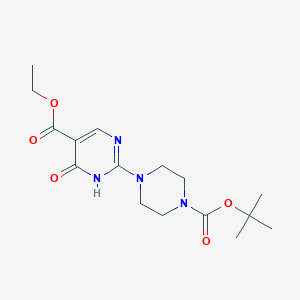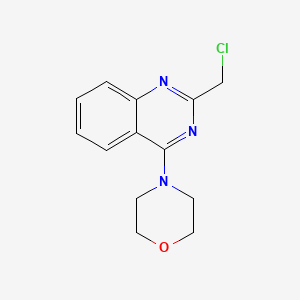
2-(Chloromethyl)-4-morpholin-4-ylquinazoline
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” likely belongs to the class of quinazolines, which are heterocyclic compounds with a two-ring structure consisting of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would likely consist of a quinazoline core, with a chloromethyl group (-CH2Cl) attached at the 2-position and a morpholine ring attached at the 4-position .Chemical Reactions Analysis
The chloromethyl group in “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” could potentially undergo various reactions, including substitution reactions with nucleophiles . The morpholine ring could also participate in reactions, such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would depend on its specific molecular structure. For example, the presence of the chloromethyl group could increase its reactivity, while the morpholine ring could influence its solubility .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Scientific Field: Medicinal Chemistry, Oncology .
- Application Summary: 2-chloromethyl-4(3H)-quinazolinones are used as key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds show promising anticancer activity in vitro .
- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones is described, utilizing o-anthranilic acids as starting materials . Based on this, 2-hydroxy-methyl-4(3H)-quinazolinones can be conveniently prepared in one pot . Moreover, two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized .
- Results or Outcomes: Compounds synthesized using these methods show a broad-spectrum anti-cancer activity and low micromolar inhibition potency .
Anti-inflammatory Agents
- Scientific Field: Medicinal Chemistry, Pharmacology .
- Application Summary: 2-chloromethyl-4(3H)-quinazolinones can also be used in the synthesis of anti-inflammatory agents .
- Results or Outcomes: The resulting anti-inflammatory agents can potentially be used in the treatment of various inflammatory conditions .
Hedgehog Antagonists
- Scientific Field: Medicinal Chemistry, Molecular Biology .
- Application Summary: 2-chloromethyl-4(3H)-quinazolinones can be used in the synthesis of hedgehog antagonists . These are compounds that inhibit the hedgehog signaling pathway, which plays a key role in cell growth, cell specialization, and the normal shaping (patterning) of many parts of the body.
- Results or Outcomes: The resulting hedgehog antagonists can potentially be used in the treatment of various conditions where the hedgehog signaling pathway is implicated, such as certain types of cancer .
Epoxy Resins Synthesis
- Scientific Field: Polymer Chemistry .
- Application Summary: Epichlorohydrin, a compound similar to “2-(Chloromethyl)-4-morpholin-4-ylquinazoline”, is used in the production of epoxy resins .
- Results or Outcomes: The resulting epoxy resins can potentially be used in a wide range of applications, including coatings, adhesives, and composite materials .
Porous Polymer Materials
- Scientific Field: Material Science .
- Application Summary: Hypercrosslinked polymers, which can be synthesized from compounds similar to “2-(Chloromethyl)-4-morpholin-4-ylquinazoline”, are used in the design of porous polymer materials .
- Results or Outcomes: The resulting porous polymer materials can potentially be used in a wide range of applications, such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
Eigenschaften
IUPAC Name |
4-[2-(chloromethyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLFHXNNHVNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-morpholin-4-ylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



